2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-butylacetamide
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Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes an amino group, dicyano groups, and a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-2-pyridinethiol with N-butylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halogenated reagents, strong bases; reactions are performed under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain receptors, thereby affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-BUTYLACETAMIDE exhibits unique properties due to its specific functional groups and structural configuration. These differences can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H15N5OS |
---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-butylacetamide |
InChI |
InChI=1S/C13H15N5OS/c1-2-3-4-17-11(19)8-20-13-10(7-15)5-9(6-14)12(16)18-13/h5H,2-4,8H2,1H3,(H2,16,18)(H,17,19) |
InChI Key |
ZRKACWPIUHTZQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N |
Origin of Product |
United States |
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